molecular formula C64H100O39 B11929293 Dexamethasone (water-soluble)

Dexamethasone (water-soluble)

Cat. No.: B11929293
M. Wt: 1493.5 g/mol
InChI Key: XEJNDGTUKUMQNG-ARJMFYCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dexamethasone is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressant properties. The water-soluble form of dexamethasone is often used in various medical and scientific applications due to its enhanced solubility and bioavailability. This form is typically achieved by forming inclusion complexes with cyclodextrins, which significantly improve its solubility in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of water-soluble dexamethasone involves the formation of inclusion complexes with cyclodextrins. One common method is the co-evaporation technique, where dexamethasone and cyclodextrin are dissolved in a suitable solvent, followed by evaporation to form the complex. Another method is freeze-drying, which involves freezing the solution and then sublimating the solvent under reduced pressure .

Industrial Production Methods: Industrial production of water-soluble dexamethasone typically involves large-scale co-evaporation or freeze-drying processes. These methods ensure the consistent formation of the inclusion complex, which is then purified and packaged for various applications .

Chemical Reactions Analysis

Types of Reactions: Dexamethasone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various dexamethasone derivatives, which may have different pharmacological properties .

Mechanism of Action

Dexamethasone exerts its effects by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins. The molecular targets include interleukin-1, interleukin-6, tumor necrosis factor-alpha, and enzymes such as cyclooxygenase-2 .

Comparison with Similar Compounds

Uniqueness: Dexamethasone is unique due to its high potency and long duration of action compared to other corticosteroids. Its water-soluble form further enhances its bioavailability and makes it suitable for a wider range of applications .

Properties

Molecular Formula

C64H100O39

Molecular Weight

1493.5 g/mol

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;(8S,9S,10R,11S,13S,16R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C42H70O35.C22H30O4/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-12-8-16-15-5-4-13-9-14(24)6-7-21(13,2)20(15)17(25)10-22(16,3)19(12)18(26)11-23/h8-63H,1-7H2;6-7,9,12,15-17,19-20,23,25H,4-5,8,10-11H2,1-3H3/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;12-,15+,16?,17+,19-,20-,21+,22+/m11/s1

InChI Key

XEJNDGTUKUMQNG-ARJMFYCQSA-N

Isomeric SMILES

C[C@@H]1CC2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)CO)C)O)C.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Origin of Product

United States

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